molecular formula C24H31FN2O3 B6134911 N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B6134911
M. Wt: 414.5 g/mol
InChI Key: QQHBJESKQUWFEA-UHFFFAOYSA-N
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Description

N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a dimethoxyphenyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperidine intermediate.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, using a dimethoxybenzene derivative and a suitable alkylating agent.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the piperidine intermediate reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways and its potential as a drug candidate.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its combination of a piperidine ring, fluorophenyl group, and dimethoxyphenyl group. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)propyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O3/c1-29-22-10-7-18(16-23(22)30-2)4-3-13-26-24(28)20-11-14-27(15-12-20)17-19-5-8-21(25)9-6-19/h5-10,16,20H,3-4,11-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHBJESKQUWFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCCNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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